molecular formula C16H13NO4S B8565758 Methyl 1-(benzenesulfonyl)indole-4-carboxylate

Methyl 1-(benzenesulfonyl)indole-4-carboxylate

Cat. No.: B8565758
M. Wt: 315.3 g/mol
InChI Key: ZYEFCOUCWWTWJD-UHFFFAOYSA-N
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Description

Methyl 1-(benzenesulfonyl)indole-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a phenylsulfonyl group attached to the indole ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

The synthesis of Methyl 1-(benzenesulfonyl)indole-4-carboxylate typically involves several steps:

    Starting Materials: The synthesis begins with indole, which undergoes sulfonylation to introduce the phenylsulfonyl group.

    Sulfonylation: This step involves the reaction of indole with a sulfonyl chloride, such as phenylsulfonyl chloride, in the presence of a base like pyridine or triethylamine.

    Carboxylation: The next step is the introduction of the carboxylic acid group at the 4-position of the indole ring. This can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with a carboxylating agent.

    Esterification: Finally, the carboxylic acid group is converted to its methyl ester form using methanol and an acid catalyst, such as sulfuric acid or hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Methyl 1-(benzenesulfonyl)indole-4-carboxylate undergoes various chemical reactions, including:

    Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. Common reagents include halogens (e.g., bromine, chlorine), nitric acid, and sulfuric acid.

    Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the ester group, forming carboxylic acids or amides.

    Reduction and Oxidation: The compound can be reduced using reducing agents like lithium aluminum hydride to form alcohols or oxidized using agents like potassium permanganate to form ketones or aldehydes.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the indole ring or the ester group.

Scientific Research Applications

Methyl 1-(benzenesulfonyl)indole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is employed in studies investigating the biological activity of indole derivatives, including their interactions with enzymes and receptors.

    Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of Methyl 1-(benzenesulfonyl)indole-4-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 1-(benzenesulfonyl)indole-4-carboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its potential anticancer properties.

    1-(Phenylsulfonyl)indole: Lacks the carboxylic acid methyl ester group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of the phenylsulfonyl group and the carboxylic acid methyl ester group, which together confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H13NO4S

Molecular Weight

315.3 g/mol

IUPAC Name

methyl 1-(benzenesulfonyl)indole-4-carboxylate

InChI

InChI=1S/C16H13NO4S/c1-21-16(18)14-8-5-9-15-13(14)10-11-17(15)22(19,20)12-6-3-2-4-7-12/h2-11H,1H3

InChI Key

ZYEFCOUCWWTWJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CN(C2=CC=C1)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl indole-4-carboxylate (J. Org. Chem. 1980, 45, 3350) (5.0 g, 28.5 mmol), benzenesulphonyl chloride (10.1 g, 57.1 mmol) and anhydrous potassium carbonate (15.78 g, 114 mmol) in butan-3-one (150 ml) was refluxed under nitrogen for 15 hours. Additional benzenesulphonyl chloride (10.1 g) and anhydrous potassium carbonate (10.1 g) were added and refluxing was continued for 5 hours. The mixture was diluted with water (300 ml) and extracted with diethyl ether (3×300 ml). The combined organic solutions were dried (MgSO4) and concentrated to give a white solid which was recrystallised from ethanol (6.35 g, 72%); δH (360 MHz, CDCl3), 8.21 (1H, d, J=8.3 Hz, Ar—H), 7.96 (1H, dd, J=8.1 and 0.7 Hz, Ar—H), 7.87-7.84 (2H, m, Ar—H), 7.69 (1H, d, J=3.7 Hz, Ar—H), 7.56-7.33 (5H, m, Ar—H), 3.94 (3H, s, —OMe); m/z (CI) 316 (M++1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
15.78 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
10.1 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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